Product packaging for Bicyclo[5.1.0]oct-2-ene(Cat. No.:CAS No. 931-75-9)

Bicyclo[5.1.0]oct-2-ene

Cat. No.: B14761755
CAS No.: 931-75-9
M. Wt: 108.18 g/mol
InChI Key: PPFNYTNPPCUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Bicyclo[5.1.0]octene Core Structure and its Topological Significance

The core structure of Bicyclo[5.1.0]oct-2-ene is characterized by the fusion of a three-membered cyclopropane (B1198618) ring with a seven-membered cycloheptene (B1346976) ring. This fusion can result in cis and trans isomers, with the cis isomer being the more common and stable configuration. The inherent ring strain, a consequence of the compressed bond angles of the cyclopropane ring and the conformational demands of the seven-membered ring, is a defining feature of this system.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the energetics and geometry of bicyclo[5.1.0]octane systems. For instance, studies on isomers of C8H13+ have explored the relative stabilities of different bicyclic arrangements, including the bicyclo[5.1.0]octane framework. orientjchem.org While specific experimental data for the parent this compound is not extensively documented in readily available literature, analysis of closely related derivatives provides valuable insights. For example, X-ray crystallography of a trans-fused bicyclo[5.1.0]octane derivative revealed a significant shortening of the bridgehead C1-C7 bond compared to its cis-fused counterpart, a counter-intuitive finding attributed to the nature of the strained "twist-bent" bond. nih.gov

Conformational analysis of related seven-membered ring systems, such as cycloheptene oxide, indicates a preference for chair-like conformations. researchgate.net It is reasonable to infer that this compound also adopts a limited set of low-energy conformations to minimize steric and torsional strain.

PropertyDescriptionSource
Core Structure Fusion of a cyclopropane and a cycloheptene ring.
Isomerism Exists as cis and trans isomers, with cis being more stable. nih.gov
Key Feature High ring strain due to the fused three- and seven-membered rings.
Electronic Properties Potential for electronic interaction between the cyclopropane ring and the double bond.

Interdisciplinary Relevance of Bicyclo[5.1.0]octene Systems in Chemical Research

The unique structural and electronic features of the bicyclo[5.1.0]octene core have made it a valuable scaffold in various areas of chemical research, extending from synthetic organic chemistry to medicinal chemistry and materials science.

In Synthetic Chemistry:

The bicyclo[5.1.0]octene framework serves as a versatile building block for the synthesis of complex organic molecules, including natural products. Transition-metal-catalyzed reactions, such as the rhodium-catalyzed cycloisomerization of 1,8-enynes, provide an efficient and diastereoselective route to complex bicyclo[5.1.0]octene derivatives. acs.org These methods allow for the construction of multiple contiguous stereocenters in a single step, highlighting the synthetic utility of this scaffold.

Furthermore, the inherent strain in the bicyclo[5.1.0]octene system can be harnessed as a driving force for various chemical transformations. For instance, the Cope rearrangement of the related bicyclo[5.1.0]octa-2,5-diene has been studied theoretically, demonstrating the facile nature of this pericyclic reaction within this strained framework. rsc.org The reactivity of these systems also extends to photochemical transformations and reactions with organometallic reagents. datapdf.comacs.org

In Medicinal Chemistry:

The rigid, three-dimensional structure of the bicyclo[5.1.0]octene core makes it an attractive scaffold for the design of new therapeutic agents. By presenting substituents in a well-defined spatial orientation, molecules incorporating this framework can achieve high selectivity for biological targets.

Derivatives of bicyclo[5.1.0]octane have been investigated for their potential as anticancer and anti-inflammatory agents. The constrained geometry can enhance binding affinity to specific enzymes or receptors. While research is ongoing, the bicyclo[5.1.0]octene system represents a promising starting point for the development of novel pharmaceuticals.

In Materials Science:

The application of bicyclo[5.1.0]octene systems in materials science is an emerging area of interest. The high strain energy of the ring system makes it a potential candidate for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes strained cyclic olefins to create polymers with controlled architectures and functionalities. While the ROMP of related bicyclic systems like bicyclo[4.2.0]octenes has been more extensively studied, the potential for bicyclo[5.1.0]octene monomers to undergo this polymerization opens up possibilities for the creation of novel polymeric materials with unique properties. acs.orgnih.govchempedia.info The incorporation of the bicyclo[5.1.0]octene unit into a polymer backbone could influence the material's thermal and mechanical properties.

FieldRelevance of Bicyclo[5.1.0]octene SystemsKey Research Findings
Synthetic Chemistry Versatile building block for complex molecules and natural products.Efficient synthesis via Rh-catalyzed cycloisomerization of 1,8-enynes. acs.org Undergoes photochemical and organometallic reactions. datapdf.comacs.org
Medicinal Chemistry Rigid scaffold for designing selective therapeutic agents.Derivatives show potential as anticancer and anti-inflammatory agents.
Materials Science Potential monomer for Ring-Opening Metathesis Polymerization (ROMP).High ring strain suggests suitability for ROMP to create novel polymers. acs.orgnih.govchempedia.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14761755 Bicyclo[5.1.0]oct-2-ene CAS No. 931-75-9

Properties

CAS No.

931-75-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

bicyclo[5.1.0]oct-2-ene

InChI

InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h2,4,7-8H,1,3,5-6H2

InChI Key

PPFNYTNPPCUXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2CC2C1

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 5.1.0 Oct 2 Ene and Its Functionalized Congeners

Cyclopropanation Strategies for Bicyclo[5.1.0]octene Ring Construction

The direct formation of the three-membered ring onto a pre-existing seven-membered ring is a common and effective approach for constructing the bicyclo[5.1.0]octene skeleton. Various cyclopropanation methods have been developed, with the choice of reagent and catalyst being crucial for controlling the stereochemistry and yield of the desired product.

Diazoalkane Additions to Cyclic Alkenes Leading to Bicyclo[5.1.0]octene Derivatives

The reaction of diazoalkanes with cyclic alkenes, such as cycloheptene (B1346976), provides a direct route to the bicyclo[5.1.0]octane core. These reactions are often catalyzed by transition metals, such as rhodium and copper complexes, which facilitate the decomposition of the diazoalkane to a metal-carbene intermediate. This intermediate then undergoes a [2+1] cycloaddition with the alkene.

The stereospecificity of this reaction is a key feature; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, the cyclopropanation of a cis-alkene will yield a cis-disubstituted cyclopropane. The choice of catalyst can influence the efficiency and selectivity of the reaction, with Rh₂(OAc)₄ and Cu(acac)₂ being commonly employed catalysts for these transformations. While phenyldiazomethane has been successfully used for the cyclopropanation of various enones, the success with cyclic enones and acrylates can be limited.

Enzyme-catalyzed cyclopropanations have also emerged as a powerful tool, offering high levels of diastereoselectivity and enantioselectivity. Modified P450 enzymes and Aeropyrum pernix protoglobin have been utilized for the cyclopropanation of styrenes with ethyl diazoacetate, highlighting the potential of biocatalysis in the synthesis of chiral cyclopropanes.

Table 1: Catalytic Cyclopropanation of Alkenes with Diazoalkanes
CatalystDiazoalkaneAlkene SubstrateKey Features
Rh₂(OAc)₄PhenyldiazomethaneElectron deficient alkenes (enones)Superior to Cu(acac)₂ for this transformation.
Cu(acac)₂Ethyl diazoacetateElectron deficient alkenesEffective for diazoester-mediated cyclopropanations.
Modified P450 EnzymeEthyl diazoacetateStyrenesHigh diastereoselectivity and enantioselectivity. nih.gov
Modified Aeropyrum pernix protoglobinEthyl diazoacetateStyrenesOffers high levels of stereocontrol in biocatalytic cyclopropanation. nih.gov

Directed Cyclopropanation Approaches in Related Bicyclic Systems

In substrates containing directing groups, such as hydroxyl groups, the stereochemical outcome of cyclopropanation can be effectively controlled. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a zinc carbenoid, is a classic example of such a directed process. The hydroxyl group can coordinate to the zinc carbenoid, delivering the methylene group to the same face of the double bond, resulting in high diastereoselectivity.

This directing effect has been successfully applied in the synthesis of complex bicyclic systems. For example, the diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives furnishes densely substituted stereodefined bicyclopropanes as a single diastereomer. acs.org The rigidity of the cyclopropyl core in these substrates allows for a highly selective reaction on the appended alkenyl moiety. acs.org

Modifications to the Simmons-Smith reaction, such as the use of diethylzinc (Furukawa modification), can enhance the reactivity of the system. The choice of the dihaloalkane and the specific zinc reagent can be tailored to the substrate and the desired outcome.

Table 2: Directed Simmons-Smith Cyclopropanation
Substrate TypeDirecting GroupReagentsKey Outcome
Allylic AlcoholsHydroxyl (-OH)CH₂I₂, Zn-Cu coupleHigh diastereoselectivity due to coordination of the carbenoid to the hydroxyl group.
Alkenyl Cyclopropyl CarbinolsHydroxyl (-OH)CH₂I₂, Et₂ZnExcellent diastereoselectivity, formation of a single diastereomer. acs.org
Cycloheptene derivatives with allylic alcoholsHydroxyl (-OH)CH₂I₂, Zn-Cu coupleFormation of stereochemically defined bicyclo[5.1.0]octanols.

Rearrangement-Based Synthetic Routes to Bicyclo[5.1.0]octene Frameworks

Rearrangement reactions of larger ring systems provide an alternative and powerful strategy for the synthesis of the bicyclo[5.1.0]octene scaffold. These methods often involve the transformation of readily available precursors into the desired bicyclic structure through a series of bond-forming and bond-breaking events.

Derivation of Bicyclo[5.1.0]octane Scaffolds from Cyclooctatetraene (B1213319) Precursors

Cyclooctatetraene (COT), an 8-pi electron system, serves as a versatile starting material for the synthesis of various bicyclic compounds, including derivatives of bicyclo[5.1.0]octane. The flexible nature of the eight-membered ring allows for a variety of transformations to access the bicyclic framework.

A notable example is the preparation of aminobicyclo[5.1.0]octitols from cyclooctatetraene. marquette.edu This multi-step synthesis commences with the formation of N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide from COT in a 62% yield. marquette.edu Subsequent functional group manipulations, including epoxidation and hydrolysis, lead to a series of stereoisomeric N-(tetrahydroxy bicyclo-[5.1.0]oct-2S*-yl)phthalimides. marquette.edu This approach demonstrates the utility of COT in generating molecular complexity and accessing highly functionalized bicyclo[5.1.0]octane derivatives.

Another relevant transformation involves the conversion of cycloheptatriene to 8,8-dibromobicyclo[5.1.0]octa-2,4-diene using bromoform and potassium tert-butoxide. While this specific reaction starts from a seven-membered ring, it highlights a common strategy of forming a dihalocyclopropane which can then undergo further rearrangements or functionalization, a strategy that can be conceptually applied to derivatives of cyclooctatetraene.

Metal-Catalyzed Synthetic Transformations for Bicyclo[5.1.0]octene Systems

Transition metal catalysis has revolutionized the synthesis of complex carbocyclic frameworks. Rhodium, in particular, has proven to be a highly effective catalyst for intramolecular reactions that lead to the formation of bicyclo[5.1.0]octene and its derivatives.

Rhodium(I)-Catalyzed Intramolecular Ene Reactions for Bicyclo[5.1.0]octylene Formation

An efficient catalytic system for the intramolecular ene reaction of diarylvinylidenecyclopropanes has been developed using a rhodium(I) catalyst. nih.gov This reaction, catalyzed by [RhCl(CO)₂]₂, proceeds in a mixture of toluene and acetonitrile to afford bicyclo[5.1.0]octylene derivatives. nih.gov Acetonitrile was found to be a crucial co-solvent, directing the reaction towards the desired ene product. nih.gov In the absence of acetonitrile, the reaction favors a [2+2] cycloaddition pathway. nih.gov The mechanism of the ene reaction was further investigated through deuterium (B1214612) labeling experiments. nih.gov

This methodology provides a novel and efficient route to functionalized bicyclo[5.1.0]octylene systems, showcasing the power of rhodium catalysis in controlling reaction pathways and constructing complex bicyclic structures.

Furthermore, rhodium-catalyzed cycloisomerization of 1,8-enynes has been shown to be a diastereoselective method for the synthesis of bicyclo[5.1.0]octene systems. semanticscholar.org This transformation, initiated by C-C bond activation, offers another powerful tool for accessing this important bicyclic framework.

Table 3: Rhodium(I)-Catalyzed Synthesis of Bicyclo[5.1.0]octene Derivatives
Reaction TypeSubstrateCatalystKey ConditionsProduct
Intramolecular Ene ReactionDiarylvinylidenecyclopropanes[RhCl(CO)₂]₂Toluene/AcetonitrileBicyclo[5.1.0]octylene derivatives nih.gov
Cycloisomerization1,8-EnynesRhodium complex-Bicyclo[5.1.0]octene systems semanticscholar.org

Gold(I)-Catalyzed Cascade Reactions Yielding Fused Bicyclo[5.1.0]octanes

Gold(I) catalysis has emerged as a powerful tool for constructing complex molecular architectures from simple precursors. A notable application is in the cycloisomerization of enynes, which can lead to the formation of fused bicyclo[5.1.0]octane systems through intricate cascade reactions. researchgate.neticiq.org These reactions proceed under mild conditions, often at room temperature, utilizing a gold(I) catalyst such as [(JohnPhos)Au(MeCN)]SbF₆. recercat.catresearchgate.net

The mechanism of this transformation has been the subject of detailed experimental and computational studies. researchgate.netresearchgate.net The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of a 1,6-enyne substrate. researchgate.netrecercat.cat This is followed by a cyclization step that generates key cyclopropyl gold(I) carbene-type intermediates. researchgate.neturv.cat The precise nature of these intermediates, whether they exhibit more carbenic or carbocationic character, has been investigated using DFT methods, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis. researchgate.neticiq.org

A significant feature of this methodology is the ability to selectively form either cis- or trans-fused bicyclo[5.1.0]octanes. researchgate.netresearchgate.net The stereochemical outcome can be dependent on the geometry of the starting dienyne substrate. recercat.cat While the formation of the cis-fused system is common, the selective synthesis of the trans-fused bicyclo[5.1.0]octane framework is more unusual, as it corresponds to the formal cyclopropanation of an (E)-cycloheptene, which is unstable at room temperature. researchgate.net Nevertheless, this trans-fused motif is present in several natural products, including cneorubin B and hemerocallal A. researchgate.net In some gold(I)-catalyzed cascade reactions, these trans-fused products have been obtained selectively, whereas previously they were often observed only as minor byproducts. researchgate.netrecercat.cat

Table 1: Gold(I)-Catalyzed Cyclization for Bicyclo[5.1.0]octane Formation This table is interactive and showcases data on catalyst and reaction conditions.

Substrate Type Catalyst Conditions Product Ref
Dienynes [(JohnPhos)Au(MeCN)]SbF₆ (2 mol %) CH₂Cl₂ (0.1 M), 23°C, 10 min Fused Bicyclo[5.1.0]octanes researchgate.net
(E)-/(Z)-Dienynes Gold(I) complexes Room Temperature trans-Fused Bicyclo[5.1.0]octane recercat.cat
1,6-Enyne Gold(I) Lewis Acid Not specified Cyclopropyl gold(I)-carbene intermediate recercat.cat

Oxidative Decomposition via Carbonyliron Complexes in Bicyclo[5.1.0]octa-2,4-diene Synthesis

Carbonyliron complexes serve as versatile precursors in the synthesis and manipulation of cyclic diene systems. The preparation of tricarbonyl(bicyclo[5.1.0]octa-2,4-diene)iron complexes can be achieved from the corresponding diene ligand. For instance, the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with dodecacarbonyltri-iron has been used to prepare tricarbonyl-(8,8-dibromobicyclo[5.1.0]octa-2,4-diene)iron. rsc.org A single-crystal X-ray analysis of this complex confirmed a trans-relationship between the iron tricarbonyl group and the cyclopropane ring. rsc.org The molecule exhibits significant strain resulting from intramolecular repulsive forces between the endo-bromine atom and carbon atoms of the seven-membered ring. rsc.org

While the synthesis of these iron complexes is well-documented, their primary utility in organic synthesis often involves subsequent reactions where the iron moiety is removed to liberate the functionalized organic ligand. This decomplexation is typically achieved through oxidative methods. Although the specific oxidative decomposition of tricarbonyl(bicyclo[5.1.0]octa-2,4-diene)iron to yield the parent bicyclo[5.1.0]octa-2,4-diene is not detailed in the provided research, the general principle is a cornerstone of organoiron chemistry. Oxidative reagents such as ceric ammonium nitrate (CAN) or trimethylamine N-oxide are commonly used to cleave the metal-ligand bonds, releasing the diene. This strategy allows the iron tricarbonyl group to be used as a protecting or directing group, which is then removed in a later synthetic step.

Organometallic Reagents and Intermediates in Bicyclo[5.1.0]octene Synthesis

Reactivity of (Bicyclo[5.1.0]octadienyl)iron(1+) Cations in Nucleophilic Additions

Organometallic intermediates, particularly cationic iron complexes, play a crucial role in the functionalization of bicyclic systems. The (bicyclo[5.1.0]octadienyl)iron(1+) cation is a key electrophilic intermediate that undergoes facile reactions with a variety of nucleophiles. acs.orgacs.orgmarquette.edu This cation can be generated in excellent yield via the protonation of (cyclooctatetraene)Fe(CO)₃ with a non-coordinating acid. acs.org The resulting cation possesses a cis-disubstituted cyclopropane ring. acs.org

The addition of both carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations (where L can be CO or PPh₃) is a well-studied transformation. acs.orgacs.orgmarquette.edu The reaction exhibits high stereoselectivity, with the nucleophile generally attacking the dienyl terminus on the face of the ligand opposite to the iron center. acs.orgacs.orgmarquette.edu This attack generates 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes. acs.orgacs.orgmarquette.edu The choice of ligand (L) on the iron can influence the reaction; for instance, replacing a carbonyl (CO) group with a phosphine ligand like triphenylphosphine (PPh₃) is known to affect the regioselectivity of nucleophilic additions to dienyl iron complexes. acs.org

Table 2: Nucleophilic Addition to (Bicyclo[5.1.0]octadienyl)iron(1+) Cations This table is interactive and provides examples of nucleophiles and their corresponding products.

Cation Nucleophile Product Ref
(bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ Carbon Nucleophiles 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complex acs.orgacs.orgmarquette.edu
(bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ Heteroatom Nucleophiles 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complex acs.orgacs.orgmarquette.edu
(bicyclo[5.1.0]octadienyl)Fe(CO)₂(PPh₃)⁺ Phthalimide (B116566) N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide (after decomplexation) acs.orgacs.orgmarquette.edu

In some cases, the initial addition products are unstable and may undergo elimination of a proton and the nucleophilic substituent to yield a (cyclooctatetraene)Fe(CO)₂L complex. acs.orgacs.orgmarquette.edu

Application of Organometallic Chemistry in Building Bicyclic Architectures

The controlled reactivity of organometallic intermediates provides a powerful platform for the construction of complex bicyclic architectures. The chemistry of (bicyclo[5.1.0]octadienyl)iron(1+) cations serves as an excellent example of this principle, enabling the synthesis of intricate molecules containing the bicyclo[5.1.0]octane framework. acs.orgacs.orgmarquette.edu

Stereoselective Approaches to Bicyclo[5.1.0]octene Derivatives

Asymmetric Synthesis of Chiral Bicyclo[5.1.0]octanyl Retinal Analogs

The synthesis of chiral molecules is of paramount importance in biological and materials science. Stereoselective approaches have been developed to access chiral bicyclo[5.1.0]octene derivatives, most notably in the synthesis of retinal analogs designed to probe the binding pocket of visual pigments like rhodopsin. columbia.edu An improved, twelve-step synthesis has been developed to prepare both enantiomers of the 13-(E) and 13-(Z) isomers of 11-cis-locked bicyclo[5.1.0]octanyl retinal. columbia.edu

The synthesis begins with cycloheptenone and proceeds through a series of functional group manipulations, including bromination, acetylation, phosphonate reaction, and Wittig reactions, to construct the polyene side chain attached to the bicyclic core. columbia.edu A key step in the asymmetric synthesis is the separation of a racemic alcohol intermediate into its individual enantiomers using enantioselective HPLC with a CHIRALPAK AD column. columbia.edu The absolute configuration of the separated enantiomers was subsequently determined. columbia.edu These enantiomerically pure alcohols are then oxidized to the corresponding aldehydes, yielding the four desired chiral retinal analogs. columbia.edu

A crucial research finding emerged from incubating these four synthetic retinoids with bovine opsin, the protein component of rhodopsin. columbia.edu The results showed a high degree of enantioselectivity in the binding process. Only one of the enantiomers was found to bind to the opsin, forming a pigment with a characteristic UV-Vis absorption band due to the formation of a protonated Schiff base. columbia.edu This selective binding underscores the precise stereochemical requirements of the opsin binding pocket and highlights the utility of synthesizing chiral bicyclo[5.1.0]octanyl analogs as molecular probes for vision research. columbia.edu

Table 3: Synthesized Chiral Bicyclo[5.1.0]octanyl Retinal Analogs This table is interactive and details the different isomers and their binding properties.

Compound ID Isomer Configuration Enantiomer Binding to Bovine Opsin Ref
2a 13-(E) Enantiomer 1 Yes columbia.edu
2b 13-(E) Enantiomer 2 No columbia.edu
3a 13-(Z) Not specified Not specified columbia.edu
3b 13-(Z) Not specified Not specified columbia.edu

Diastereoselective and Enantioselective Control in Bicyclo[5.1.0]octene Synthesis

The strategic synthesis of specific stereoisomers of bicyclo[5.1.0]oct-2-ene and its derivatives is of considerable importance, driven by the distinct biological activities and physical properties often associated with different stereochemical arrangements. Control over both diastereoselectivity and enantioselectivity in the formation of the bicyclo[5.1.0]octane framework is paramount for accessing enantiopure compounds for various applications. Methodologies to achieve this stereocontrol predominantly rely on catalyst-directed cyclopropanation reactions of seven-membered ring precursors.

A significant advancement in the enantioselective synthesis of related fused cycloheptadiene systems involves a tandem intramolecular cyclopropanation/Cope rearrangement sequence. This approach, utilizing chiral dirhodium catalysts, has proven effective in establishing specific stereocenters with a high degree of control. The asymmetric induction in these reactions is highly dependent on the substitution pattern of the starting material. For instance, the intramolecular cyclopropanation of dienylmethyl vinyldiazoacetates catalyzed by dirhodium tetrakis[N-[4-(dodecylphenyl)sulfonyl]-(S)-prolinato] (Rh₂(S-DOSP)₄) affords fused cycloheptadiene ring systems with complete control over the relative stereochemistry. The enantioselectivity of this process can be variable, though it has been successfully applied in the synthesis of natural products, such as in a concise synthesis of 5-epi-tremulenolide, which was achieved with 93% enantiomeric excess (ee). emory.edu

The choice of chiral catalyst is critical in directing the stereochemical outcome of these transformations. While Rh₂(S-DOSP)₄ has shown considerable utility, other dirhodium catalysts have also been explored. For example, in the cyclopropanation of N-Boc-tetrahydropyridine, a related heterocyclic system, Rh₂(S-DOSP)₄ provided low enantioselectivity and diastereoselectivity. In contrast, the use of Rh₂(S-pPhTPCP)₄ resulted in a dramatic improvement, yielding the corresponding bicyclic product with a diastereomeric ratio (d.r.) of 11:1 and 99% ee. This highlights the profound influence of the ligand environment around the metal center in achieving high levels of stereocontrol.

Computational studies have provided valuable insights into the origins of enantioselectivity in these rhodium-catalyzed reactions. For the Rh₂(S-DOSP)₄-catalyzed cyclopropenation of alkynes, it has been shown that a hydrogen bonding interaction between the alkyne hydrogen and a carboxylate ligand on the dirhodium catalyst governs the specific orientation of the alkyne as it approaches the carbene intermediate. This precise orientation in the transition state is responsible for the high enantioselectivity observed. nih.govsemanticscholar.org A similar principle of controlled substrate approach to the chiral catalyst pocket is believed to be operative in the cyclopropanation of dienes to form bicyclo[5.1.0]octene structures.

The following tables summarize key research findings in the diastereoselective and enantioselective synthesis of bicyclo[5.1.0]octene congeners and related systems, showcasing the influence of different catalysts and substrates on the stereochemical outcome.

Table 1: Enantioselective Intramolecular Cyclopropanation/Cope Rearrangement

EntrySubstrateCatalystYield (%)d.r.ee (%)
1Dienylmethyl vinyldiazoacetate (leading to 5-epi-tremulenolide)Rh₂(S-DOSP)₄->20:193

Data sourced from Davies, H. M. L., & Doan, B. D. (1999). J. Org. Chem., 64(23), 8501–8508. emory.edu

Table 2: Catalyst Screening for Asymmetric Cyclopropanation of a Tetrahydropyridine Derivative

Data illustrates the dramatic effect of catalyst choice on stereoselectivity in a related system.

Mechanistic Investigations and Reactivity Profiles of Bicyclo 5.1.0 Octene Compounds

Pericyclic Rearrangement Pathways

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the chemistry of bicyclo[5.1.0]octene systems. Among these, the Cope rearrangement has been extensively studied, particularly in diene derivatives.

Cope Rearrangements in Bicyclo[5.1.0]octa-2,5-diene and its Heteroanalogues

The Cope rearrangement, a jefferson.edujefferson.edu-sigmatropic rearrangement of 1,5-dienes, is a thermally induced process that has been a subject of fascination since its discovery. datapdf.com In the realm of bicyclic systems, bicyclo[5.1.0]octa-2,5-diene stands out as a model compound for studying this transformation. rsc.orgdss.go.th

Computational studies, particularly using density functional theory (DFT), have provided deep insights into the transition states of Cope rearrangements in bicyclo[5.1.0]octa-2,5-diene and its analogues. researchgate.net For the parent bicyclo[5.1.0]octa-2,5-diene and its symmetrical 4,8-dihetero analogues, the rearrangement proceeds through a concerted mechanism involving a synchronous transition state. researchgate.net This implies that the breaking of the C1-C7 bond and the formation of the new C3-C5 bond occur in a single, concerted step.

However, in cases where the symmetry of the molecule is broken, such as in mono-heteroanalogues, the concerted mechanism can become asynchronous. researchgate.net In an asynchronous transition state, the bond-breaking and bond-forming processes are not simultaneous. One process may be more advanced than the other at the transition state, reflecting the electronic perturbation introduced by the heteroatom.

A particularly intriguing aspect of the Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene is its degenerate nature. datapdf.comresearchgate.net This means that the product of the rearrangement is structurally identical to the starting material, and the reaction can only be observed through isotopic labeling or by the fluxional behavior of the molecule at certain temperatures. archive.org This phenomenon arises from the molecule's ability to undergo a rapid, reversible rearrangement between two identical valence tautomers.

The activation energy for this degenerate rearrangement in bicyclo[5.1.0]octa-2,5-diene is notably low, with a calculated free activation energy (ΔG‡) of 14.46 kcal/mol, allowing it to occur at room temperature. researchgate.net This rapid interconversion is a classic example of what is known as a "fluxional molecule."

The introduction of heteroatoms such as nitrogen, oxygen, or phosphorus into the bicyclo[5.1.0]octa-2,5-diene framework has a profound impact on the energetics and mechanism of the Cope rearrangement. researchgate.net These effects are summarized in the table below.

CompoundActivation Energy (ΔG‡, kcal/mol)Reaction Energetics (ΔG, kcal/mol)Rearrangement Outcome
Bicyclo[5.1.0]octa-2,5-diene14.460.00Degenerate rearrangement expected at room temperature. researchgate.net
4,8-Dioxabicyclo[5.1.0]octa-2,5-diene23.850.00Much slower rearrangement compared to the parent diene. researchgate.net
4,8-Diaza- and 4,8-Diphosphabicyclo[5.1.0]octa-2,5-dienes--Do not undergo Cope rearrangement under similar conditions. researchgate.net
4-Phospha-, 8-Aza-, 8-Aza-4-oxa-, 8-Aza-4-phospha-, and 8-Oxa-4-phospha-bicyclo[5.1.0]octa-2,5-dienes-ExergonicSpontaneous rearrangement to the corresponding products is expected. researchgate.net
8-Oxabicyclo[5.1.0]octa-2,5-diene-ExergonicRearrangement is slow due to a decrease in entropy, leading to a mixture of valence isomers. researchgate.net
4-Aza-, 4-Oxa-, 4-Aza-8-oxa-, 8-Phospha-, 4-Aza-8-phospha-, 4-Oxa-8-phospha-, and 4,8-Diphospha-bicyclo[5.1.0]octa-2,5-dienes-EndergonicNo Cope rearrangement or a very sluggish reaction is expected. researchgate.net

Acid-Catalyzed Rearrangements of Bicyclo[5.1.0]octa-2,4-diene Derivatives

The presence of a strained cyclopropane (B1198618) ring fused to a diene system in bicyclo[5.1.0]octa-2,4-diene derivatives makes them susceptible to acid-catalyzed rearrangements. These reactions often involve the opening of the three-membered ring and subsequent skeletal reorganization.

For instance, the treatment of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with silver perchlorate (B79767) (a Lewis acid) in methanol (B129727) or aqueous acetone (B3395972) leads to the formation of cis-bicyclo[3.3.0]octa-2,6-diene derivatives. researchgate.net This transformation involves a silver-ion-assisted opening of the cyclopropane ring, followed by rearrangement to the thermodynamically more stable bicyclo[3.3.0]octane skeleton.

In another example, the reaction of 8-hydroxybicyclo[5.1.0]octa-2,4-diene with phosphorus tribromide (PBr₃) at low temperatures does not yield the expected bromide but instead produces a mixture of rearranged aromatic products, including monobromostyrenes and dibromoethylbenzenes. rsc.org This suggests a complex reaction pathway initiated by the Lewis acid, likely involving carbocationic intermediates that undergo ring opening and aromatization.

Thermal Rearrangements of Bicyclo[5.1.0]octa-2,4-diene and Related Oxygenated Derivatives

Heating bicyclo[5.1.0]octa-2,4-diene and its derivatives can induce a variety of thermal rearrangements, often competing with each other. Theoretical studies have been instrumental in elucidating the complex potential energy surfaces of these reactions. jefferson.edu

The thermal behavior of the parent bicyclo[5.1.0]octadienyl radical, generated at elevated temperatures, shows a cascade of rearrangements. It initially rearranges to the cycloheptatrienylmethyl radical, which in turn can isomerize to the norcaradienylmethyl radical and subsequently to the vinylcyclohexadienyl radical, ultimately leading to the formation of styrene (B11656) and related products. rsc.org

The introduction of an oxygenated substituent at the C8 position significantly influences the thermal rearrangement pathway. For example, the thermolysis of 8-endo-methoxybicyclo[5.1.0]octa-2,4-diene at 95°C yields a methoxy-substituted diene, rather than the product of a butadienylcyclopropane rearrangement. researchgate.net In contrast, the corresponding 8-exo-isomer undergoes an equilibrium reaction to form a 6-endo-methoxy diene. researchgate.net Furthermore, a carbon analog of the Claisen rearrangement has been observed in the thermal rearrangement of 8-endo-phenylbicyclo[5.1.0]octa-2,4-dienes. researchgate.net

CompoundConditionsMajor Product(s)Rearrangement Type
Bicyclo[5.1.0]octadienyl radical> Ambient TemperatureStyrene and derivativesRadical cascade rearrangement rsc.org
8-endo-Methoxybicyclo[5.1.0]octa-2,4-diene95°CMethoxy substituted dieneNot a butadienylcyclopropane rearrangement researchgate.net
8-exo-Methoxybicyclo[5.1.0]octa-2,4-dieneThermal6-endo-Methoxy diene (in equilibrium)Equilibrium reaction researchgate.net
8-endo-Phenylbicyclo[5.1.0]octa-2,4-dienesThermal-Carbo-Claisen Rearrangement researchgate.net

Carbocationic Reactivity of Bicyclo[5.1.0]oct-2-yl Cations

The chemistry of bicyclo[5.1.0]oct-2-yl cations is a subject of significant interest in organic chemistry. acs.orgacs.org These carbocations are key intermediates in various reactions and are prone to complex rearrangements. The formation of bicyclo[5.1.0]octane systems can occur through transannular reactions of cyclooctadienes, where an electrophile initiates cyclization. thieme-connect.de

The stability and reactivity of these cations are influenced by the substitution pattern and the reaction conditions. For instance, the protonation of tricarbonyl(cyclooctatetraene)iron (B80164) can lead to the formation of a bicyclo[5.1.0]octadienylium complex. psu.edu

A fundamental aspect of the reactivity of bicyclo[5.1.0]oct-2-yl cations is their participation in cyclopropylcarbinyl cation rearrangements. The cyclopropylcarbinyl cation itself is a highly studied reactive intermediate known for its rapid interconversion with cyclobutyl and homoallyl cations. d-nb.infonih.gov This interconversion is thought to proceed through a bicyclobutonium ion intermediate. nih.gov

In the context of the bicyclo[5.1.0]octene framework, the cyclopropylcarbinyl moiety can undergo rearrangements involving the migration of bonds within the cyclopropane ring. d-nb.infobeilstein-journals.org These rearrangements are often stepwise, leading to the formation of more stable carbocationic intermediates. d-nb.info For example, the initially formed cyclopropylcarbinyl cation can rearrange to a cyclobutyl cation. d-nb.infobeilstein-journals.org The stereochemistry of the starting material can dictate the stereochemical outcome of the rearranged products. d-nb.info

The presence of substituents can significantly influence the course of these rearrangements. For instance, substrates with electron-withdrawing groups can lead to the formation of bicyclobutane products through elimination from the cationic intermediate. beilstein-journals.org The study of these rearrangements is crucial for understanding the reaction mechanisms and for the stereoselective synthesis of complex molecules. nih.gov Nature itself utilizes cyclopropylcarbinyl cation rearrangements in the biosynthesis of various terpenes. nih.gov

Addition and Cycloaddition Reactions of Bicyclo[5.1.0]octene Systems

Intramolecular [2+2] cycloaddition reactions provide a powerful method for the construction of bicyclic systems. While the direct intramolecular [2+2] cycloaddition within a simple bicyclo[5.1.0]octene to form a more complex polycyclic system is not extensively detailed in the provided context, the principles of such reactions are well-established for other systems and can be inferred. For instance, γ,δ-unsaturated ketenes undergo intramolecular [2+2] cycloaddition to yield bicyclo[2.1.1]hexan-5-ones with high regioselectivity. nih.gov Similarly, copper(I)-catalyzed intramolecular [2+2] photocycloadditions are effective for creating bicyclo[3.2.0]heptanes from substrates with a three-atom tether between the reacting olefin units. acs.org These examples highlight the potential for intramolecular [2+2] cycloadditions to create new ring systems within a pre-existing bicyclic framework, provided the geometry and tether length are appropriate for the reaction to occur.

Substituted bicyclo[5.1.0]octadienyl systems, particularly those complexed with transition metals, exhibit well-defined reactivity towards nucleophiles. The addition of both carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)iron(I) cations generally occurs at the dienyl terminus. nih.govresearchgate.net This addition typically proceeds from the face of the ligand opposite to the iron atom, leading to the formation of 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes. nih.govresearchgate.net

In some cases, the initially formed adducts are unstable and can undergo elimination of a proton and the nucleophilic substituent to yield a (cyclooctatetraene)iron complex. nih.govresearchgate.net Decomplexation of the stable adducts can provide access to substituted bicyclo[5.1.0]octadiene derivatives. For example, the addition of phthalimide (B116566) to a (bicyclo[5.1.0]octadienyl)iron cation, followed by decomplexation, yields N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide. nih.govresearchgate.net This methodology has been applied in the synthesis of more complex molecules. nih.gov

Cycloaddition Reactions of Phthalimide-Substituted Bicyclo[5.1.0]octa-2,4-dienes

The cycloaddition reactions of 6-phthalimidobicyclo[5.1.0]octa-2,4-diene with various dienophiles have been investigated to understand the regio- and stereoselectivity of these transformations. When reacted with nitrosobenzene (B162901) or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352), the phthalimide-substituted diene yields a single heterocyclic product for each reaction. marquette.eduresearchgate.net This high degree of selectivity is crucial for the synthesis of complex molecules with defined stereochemistry.

The reaction with nitrosobenzene proceeds with the oxygen of the nitroso group orienting toward the carbonyl group in the adduct. researchgate.net X-ray crystallographic analysis of the adduct formed with 4-phenyl-1,2,4-triazoline-3,5-dione confirmed the specific regio- and stereoselectivity of the cycloaddition. marquette.eduresearchgate.net These findings highlight the directing effect of the phthalimide substituent and the inherent facial selectivity of the bicyclo[5.1.0]octadiene system.

Further studies have shown that the addition of various carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations (where L = CO or PPh₃) typically occurs at the dienyl terminus. This attack happens on the face of the ligand opposite to the iron complex, leading to the formation of 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes. acs.org Decomplexation of the product resulting from the addition of phthalimide provides N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide. acs.org

Table 1: Cycloaddition Reactions of 6-Phthalimidobicyclo[5.1.0]octa-2,4-diene
DienophileProduct TypeSelectivityReference
NitrosobenzeneSingle heterocyclic productRegiospecific marquette.eduresearchgate.net
4-Phenyl-1,2,4-triazoline-3,5-dioneSingle heterocyclic productRegio- and stereoselective marquette.eduresearchgate.net

Oxidative Functionalization of Bicyclo[5.1.0]octene Derivatives

The double bonds within the bicyclo[5.1.0]octene framework are susceptible to oxidative functionalization, providing a pathway to introduce hydroxyl and epoxide functionalities. These reactions are pivotal for the synthesis of polyhydroxylated bicyclic compounds.

Dihydroxylation Reactions using Osmium Tetroxide

The cis-dihydroxylation of alkenes using osmium tetroxide (OsO₄) is a reliable method for producing vicinal diols. skku.eduwikipedia.org This reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which, upon hydrolysis, yields the syn-diol. wikipedia.orglibretexts.org The stereochemistry of the resulting diol is therefore a direct consequence of the syn-addition of the osmium tetroxide to the double bond. libretexts.org

Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.orgnih.govmasterorganicchemistry.com These methods utilize a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to regenerate the active osmium(VIII) species. skku.edu The rate of dihydroxylation can be accelerated by the addition of tertiary amines, which coordinate to the osmium center. skku.eduwikipedia.org When chiral amines are used, this can lead to enantioselective dihydroxylation. skku.edu

Epoxidation Strategies for Polyol Synthesis

Epoxidation of the double bonds in bicyclo[5.1.0]octene derivatives serves as a key step in the synthesis of polyols. nih.gov The resulting epoxides are versatile intermediates that can be opened under various conditions to introduce further functionality. For instance, epoxidation of N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide, which is accessible from cyclooctatetraene (B1213319), sets the stage for the synthesis of a series of stereoisomeric N-(tetrahydroxy bicyclo[5.1.0]oct-2S*-yl)phthalimides. nih.gov

The synthesis of these aminopolyols, also known as aminobicyclooctitols, involves the stereoselective epoxidation of the diene, followed by subsequent dihydroxylation and epoxide ring-opening steps. nih.gov The stereochemical outcome of these reactions is influenced by the existing stereocenters in the molecule, often leading to diastereoselective transformations.

Ring-Opening Transformations in Bicyclo[5.1.0]octene Systems

The strained rings within the bicyclo[5.1.0]octene skeleton, namely the epoxide and cyclopropane rings, can undergo ring-opening reactions to generate a variety of functionalized products.

Epoxide Ring Opening Reactions for Aminopolyol Generation

The generation of aminopolyols from bicyclo[5.1.0]octene precursors heavily relies on the ring-opening of epoxide intermediates. nih.govnih.gov These reactions are crucial for installing amino and hydroxyl groups with specific stereochemistries. The hydrolysis of epoxydiol derivatives of N-(bicyclo[5.1.0]oct-2S*-yl)phthalimide has been shown to produce a range of tetrahydroxylated aminobicyclo[5.1.0]octanes. nih.gov

The regioselectivity of the epoxide ring-opening can be influenced by steric and electronic factors within the molecule. mdpi.com For example, the ring-opening of epoxides derived from D-(-)-quinic acid with sodium azide (B81097) proceeds with high regioselectivity due to steric hindrance. mdpi.com In the context of bicyclo[5.1.0]octene systems, the outcomes of these hydrolyses can sometimes be complex, leading to ring contraction or enlargement. nih.gov The nucleophilic attack of an amine or an azide anion on the epoxide, followed by reduction if necessary, is a common strategy to introduce the amino functionality. nih.govmdpi.com

Cyclopropane Ring Opening Mechanisms

The cyclopropane ring in bicyclo[5.1.0]octane derivatives can be opened under specific conditions, providing a route to larger, functionalized rings. The solvolysis of cyclopropyl (B3062369) tosylates, for instance, leads to ring-opened allylic derivatives. tue.nlacs.org The mechanism of this ring-opening is often concerted, with the departure of the leaving group and the disrotatory opening of the cyclopropane ring occurring simultaneously, as predicted by Woodward-Hoffmann rules. tue.nl

The stereochemistry of the substituents on the cyclopropane ring dictates the stereochemical outcome of the ring-opening. Substituents that are cis to the leaving group tend to rotate inward, while those that are trans rotate outward. tue.nl In some cases, the ring-opening of bicyclo[n.1.0]alkane systems can be influenced by the nucleophilicity of the solvent, affecting the ratio of cis and trans products in the expanded ring. tue.nl For example, the rearrangement of bicyclo[5.1.0]octa-2,4-diene itself can occur at elevated temperatures through a degenerate butadienylcyclopropane rearrangement. 182.160.97

Table 2: Ring-Opening Reactions in Bicyclo[5.1.0]octene Systems
Ring SystemReaction TypeKey FeaturesReference
EpoxideNucleophilic Ring Opening (Hydrolysis, Azidolysis)Generation of aminopolyols; potential for ring contraction/enlargement. nih.gov
CyclopropaneSolvolysis (e.g., of tosylates)Concerted, disrotatory opening; stereochemistry controlled by substituent orientation. tue.nl
CyclopropaneThermal RearrangementDegenerate butadienylcyclopropane rearrangement at high temperatures. 182.160.97

Controlled Ring Contraction and Ring Enlargement Phenomena

The bicyclo[5.1.0]octene framework, characterized by the fusion of a cyclopropane and a seven-membered ring, exhibits a rich and varied reactivity, particularly in rearrangements that lead to either ring contraction or ring enlargement. These transformations are typically induced by thermal or photochemical stimuli and are highly dependent on the substitution pattern of the bicyclic system.

One of the key thermal rearrangements of the parent Bicyclo[5.1.0]oct-2-ene is its isomerization to cycloocta-1,4-diene . This process, which represents a ring enlargement, has been studied in the gas phase at temperatures ranging from 180 to 300°C. thieme-connect.de The reaction is reversible and proceeds via a concerted, transannular 1,5-hydrogen shift. thieme-connect.de Kinetic data for this isomerization further support the concerted nature of this transformation. thieme-connect.de

In contrast, the pyrolysis of substituted bicyclo[5.1.0]octenones can lead to ring contraction. For instance, the pyrolysis of cis-bicyclo[5.1.0]oct-2-en-4-one in a flow system at temperatures between 300 and 600°C results in a 1,3-shift of the internal cyclopropane bond, leading to ring contraction.

Photochemical conditions can also be employed to induce rearrangements in bicyclo[5.1.0]octene systems. The irradiation of benzobicyclo[5.1.0]oct-2-en-4-ones can lead to a photochemical stationary state between the cis and trans isomers. datapdf.com Prolonged irradiation of these compounds can result in significant skeletal rearrangements, yielding secondary photoproducts. datapdf.com For example, irradiation of 7-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-dien-6-ol in the presence of mercury(II) oxide and iodine affords 7-cyano-2,3-benzobicyclo[5.1.0]octa-2,4-dien-6-one. rsc.org

Furthermore, the solvolysis of certain bicyclo[5.1.0]octane derivatives can result in ring-enlarged products. The solvolysis of 3-cycloöcten-1-yl brosylate, for instance, yields bicyclo[5.1.0]octan-2-ol as a principal product. researchgate.net In the context of natural product synthesis, the generation of aminobicyclo[5.1.0]octitols from cyclooctatetraene has been explored, with some epoxydiol hydrolysis steps leading to notable ring contraction and enlargement.

The following table summarizes key examples of controlled ring contraction and enlargement phenomena in bicyclo[5.1.0]octene and related systems.

Table 1: Controlled Ring Contraction and Enlargement of Bicyclo[5.1.0]octene Systems

SubstrateConditionsMajor Product(s)Transformation Type
This compoundGas phase, 180-300°CCycloocta-1,4-dieneRing Enlargement (1,5-H shift) thieme-connect.de
cis-Bicyclo[5.1.0]oct-2-en-4-onePyrolysis, 300-600°CRing-contracted productsRing Contraction (1,3-shift)
(+)-(1R,11S)-Benzobicyclo[5.1.0]oct-2-en-4-oneIrradiation (Pyrex), hexane, 30 min(+)-(1S,11S)-trans-Isomercis-trans Isomerization datapdf.com
7-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4-dien-6-olIrradiation, HgO, I₂7-Cyano-2,3-benzobicyclo[5.1.0]octa-2,4-dien-6-oneRing System Formation rsc.org
3-Cycloöcten-1-yl brosylateSolvolysisBicyclo[5.1.0]octan-2-olRing System Formation researchgate.net

Carbene and Radical Chemistry Pertaining to Bicyclo[5.1.0]octene Scaffolds

The unique structural features of the bicyclo[5.1.0]octene framework make it a fascinating substrate for investigating the chemistry of high-energy intermediates such as carbenes and radicals.

Bicyclo[5.1.0]octa-2,4-dien-8-yl carbene is a highly reactive intermediate that can be generated from the thermal decomposition of the sodium salt of bicyclo[5.1.0]octa-2,4-diene-8-carboxaldehyde tosylhydrazone . acs.org The subsequent reactions of this carbene lead to a variety of bicyclic nonatrienes through complex rearrangements. acs.org

The thermal decomposition of the aforementioned tosylhydrazone salt yields a mixture of products, including cis-bicyclo[5.2.0]nona-2,4,8-triene , bicyclo[3.2.2]nona-2,6,8-triene , and bicyclo[4.2.1]nona-2,4,7-triene . acs.org The formation of these products is rationalized through a mechanism involving the initial formation of the carbene, which then undergoes cleavage to a diradical intermediate. acs.org

In a related study, the thermal decomposition of the sodium salt of α-phenyl-α-(2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone also produced a mixture of hydrocarbons, including a phenyl-substituted bicyclo[4.2.1]nona-2,4,7-triene. oup.com This further highlights the tendency of these carbenes to undergo skeletal rearrangements to form various bicyclic systems.

The table below details the products arising from the generation and reaction of bicyclo[5.1.0]octa-2,4-dien-8-yl carbene.

Table 2: Products from the Thermal Decomposition of Bicyclo[5.1.0]octa-2,4-diene-8-carboxaldehyde Tosylhydrazone Salt

PrecursorConditionsProduct(s)
Sodium salt of bicyclo[5.1.0]octa-2,4-diene-8-carboxaldehyde tosylhydrazoneThermal Decompositioncis-Bicyclo[5.2.0]nona-2,4,8-triene, Bicyclo[3.2.2]nona-2,6,8-triene, Bicyclo[4.2.1]nona-2,4,7-triene acs.org
Sodium salt of α-phenyl-α-(2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazoneThermal DecompositionPhenyl-substituted bicyclo[4.2.1]nona-2,4,7-triene and other hydrocarbons oup.com

The radical chemistry of bicyclo[5.1.0]octene systems is characterized by a series of rearrangements and cyclization reactions. Electron spin resonance (ESR) studies have provided significant insights into the behavior of radicals derived from these scaffolds.

The bicyclo[5.1.0]octadienyl radical , generated from bicyclo[5.1.0]octa-2,4-diene , undergoes a rearrangement at ambient temperatures to the cycloheptatrienylmethyl radical . researchgate.netrsc.org This, in turn, can rearrange to the norcaradienylmethyl radical and subsequently to the vinylcyclohexadienyl radical , which ultimately leads to the formation of styrene and its derivatives. researchgate.netrsc.org These studies indicate that electron delocalization into the three-membered ring is not a significant factor. researchgate.netrsc.org

Radical-mediated annulation reactions provide a versatile method for the construction of bicyclic compounds. acs.orgnih.gov These sequences often involve an intermolecular radical addition followed by an intramolecular trapping step. acs.orgnih.gov While not exclusively focused on the bicyclo[5.1.0]octene system, these methodologies establish a foundation for understanding how radical cyclizations can be employed to build complex bicyclic frameworks. For instance, novel 6-endo [4+2] and 7-endo [5+2] radical-mediated annulation reactions have been developed to access functionalized 6- and 7-membered carbocycles and bicyclic compounds with good stereocontrol. acs.orgnih.gov

More recently, light-driven, two-component radical redox annulation strategies have emerged for the synthesis of a variety of saturated heterocycles, showcasing the broad applicability of radical cyclization pathways in the formation of cyclic and bicyclic systems. acs.orgnih.gov

The following table outlines key radical species and their rearrangement pathways originating from the bicyclo[5.1.0]octa-2,4-diene scaffold.

Table 3: Radical Rearrangements in the Bicyclo[5.1.0]octa-2,4-diene System

Initial RadicalConditionsRearrangement PathwayFinal Products
Bicyclo[5.1.0]octadienyl radicalAmbient TemperatureBicyclo[5.1.0]octadienyl → Cycloheptatrienylmethyl → Norcaradienylmethyl → Vinylcyclohexadienyl researchgate.netrsc.orgStyrene and derivatives researchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Characterization in Bicyclo 5.1.0 Octene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclo[5.1.0]octene derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, connectivity, and the chemical environment of each nucleus, which is fundamental for structural elucidation and confirming the outcome of synthetic transformations. uobasrah.edu.iq

Detailed analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra allows for the assignment of protons within the bicyclic system. For instance, the olefinic protons of the cyclohexene (B86901) ring typically appear in a distinct downfield region, while the protons on the cyclopropane (B1198618) ring have characteristic upfield shifts. The coupling constants between adjacent protons are governed by the Karplus relationship, which correlates the dihedral angle with the J-value, providing critical insights into the relative stereochemistry of substituents. oup.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish proton-proton connectivities and spatial proximities, respectively, which are vital for assigning the relative configuration of stereocenters. d-nb.infocanterbury.ac.nz

In a study of 4-hydroxycyclooct-2-enone, which exists in equilibrium with its bicyclic tautomer, ¹H and ¹³C NMR spectroscopy were used to demonstrate the preference for the bicyclic form when a double bond is incorporated into the system. le.ac.uk Similarly, dynamic ¹H and ¹³C NMR spectroscopy have been used to study the conformational stability of diastereomeric 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes, revealing that the chair-twist equilibrium is significantly displaced depending on the stereochemistry (exo or endo) of the isomers. researchgate.net

The following table presents ¹H NMR data for a complex derivative, demonstrating the detailed assignments possible with this technique. columbia.edu

Interactive Table 1: ¹H NMR Data for 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-one (14) in C₆D₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.47d161Olefinic H
6.27d161Olefinic H
2.49m1Allylic H
1.96t62CH₂
1.91m1Allylic H
1.89s3CH₃
1.87-1.78m2CH₂
1.76s3CH₃
1.65-1.57m3CH + CH₂
1.4-1.2m4CH₂ + CH₂
1.124s3gem-CH₃
1.117s3gem-CH₃
0.92-0.82m2Cyclopropyl (B3062369) H

X-ray Crystallographic Analysis for the Determination of Absolute and Relative Stereochemistry

While NMR provides powerful data for soluble compounds, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uobasrah.edu.iq It provides unequivocal proof of both relative and absolute stereochemistry, resolving any ambiguities that may arise from spectroscopic analysis alone. researchgate.net This technique is particularly valuable for complex bicyclo[5.1.0]octene derivatives with multiple stereocenters, where it can confirm bond lengths, bond angles, and the conformation of the fused ring system. acs.orgacs.org

The crystal structures of numerous bicyclo[5.1.0]octane derivatives have been reported, confirming their molecular geometries. dntb.gov.uadoaj.org For example, the structure of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate was unambiguously established through X-ray diffraction, which provided detailed cell parameters and confirmed the relative configuration of the stereocenters. researchgate.net In another study, the structures of cis- and trans-fused bicyclo[5.1.0]octane derivatives were compared, revealing that the trans-fused system features a characteristic shortening of the bridging C-C bond of the cyclopropane ring, a detail only accessible through high-resolution crystallographic data. doaj.org

The following table summarizes crystallographic data for a representative bicyclo[5.1.0]octane derivative. researchgate.net

Interactive Table 2: Crystallographic Data for Benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate (9)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.85340(10)
b (Å)9.8732(2)
c (Å)27.5407(6)
Volume (ų)1863.54(6)
Z (molecules/unit cell)4

Furthermore, X-ray analysis of diastereomeric 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes showed that the exo derivative adopts a twist-boat conformation in the crystal state. researchgate.net Such precise structural information is critical for understanding structure-property relationships and reaction stereoselectivity.

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful tool used to trace the pathways of chemical reactions and elucidate their underlying mechanisms. scribd.com By selectively replacing hydrogen atoms with deuterium (²H), chemists can track the fate of specific atoms throughout a transformation. The position of the deuterium label in the reaction products provides direct evidence for bond-breaking and bond-forming events, helping to distinguish between different possible mechanistic pathways. researchgate.net

This technique has been instrumental in understanding the rearrangements and reactions of the bicyclo[5.1.0]octene system. For instance, in the rhodium(I)-catalyzed intramolecular ene reaction of vinylidenecyclopropanes to form bicyclo[5.1.0]octylene derivatives, deuterium labeling experiments were conducted to confirm the proposed mechanistic hypothesis. acs.orgacs.org

A notable example is the study of the decomposition of exo-bicyclo[5.1.0]oct-2-ene-8-diazonium ions. researchgate.net Deuterium labeling was employed to elucidate the stereochemical preference of the subsequent acs.orgacs.org carbon shift. researchgate.net By labeling specific positions, researchers could follow the migration of carbon atoms and determine whether the rearrangement occurred with inversion or retention of stereochemistry. researchgate.net Similarly, mechanistic investigations of the cycloisomerization of alkynyl-bicyclo[4.1.0]-heptanones, a related system, utilized deuterium labeling to probe the viability of various proposed intermediates and understand unexpected deuteration patterns in the final product. escholarship.org These experiments provide insights that are often not accessible by other means, making isotopic labeling a crucial technique in the study of complex reaction mechanisms involving bicyclic structures. oup.com

Theoretical and Computational Chemistry in Bicyclo 5.1.0 Octene Research

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reactivity of bicyclo[5.1.0]octene and related compounds. Its balance of computational cost and accuracy makes it well-suited for investigating complex reaction pathways.

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving bicyclo[5.1.0]octane derivatives. For example, in the gold(I)-catalyzed cyclization of enynes that form trans-fused bicyclo[5.1.0]octanes, DFT was used to locate transition states and intermediates, providing evidence for the existence of different types of cationic intermediates. researchgate.net Similarly, in the ruthenium-catalyzed transformation of enynes with diazoalkanes to form bicyclo[4.1.0]heptane and bicyclo[5.1.0]octane derivatives, DFT calculations, including intrinsic reaction coordinate (IRC) calculations, were used to validate the nature of each transition state and map the stationary points on the potential energy surface. acs.org

A study on the interconversions of C8H13+ isomers, which includes bicyclo[5.1.0]octane cations, utilized DFT at the B3LYP/6-311G+(d,p) level to locate transition states and predict mechanistic pathways. orientjchem.org These calculations revealed the intricate steps of bond breaking, bond formation, and hydride shifts during the isomerization processes. orientjchem.org In the study of C(sp³)–H bond oxygenation of bicyclo[n.1.0]alkanes by dioxiranes, DFT was employed to parallel experimental site-selectivities and diastereoselectivities by calculating the activation free energies for the corresponding reaction pathways. nih.gov

A key application of DFT is the calculation of activation energies (ΔG‡) and other thermodynamic parameters that govern reaction rates and equilibria. In the study of C8H13+ isomer interconversions, DFT calculations provided the activation energies for each step, allowing for a comparison of the different pathways in an energy profile diagram. orientjchem.org For instance, the conversion of one bicyclo[5.1.0]octane isomer to a bicyclo[4.2.0]octane isomer was found to have a barrier of 13.16 kcal/mol. orientjchem.org

In the investigation of C(sp³)–H bond oxygenation, DFT was used to compute the relative activation free energies for different C-H bonds in bicyclo[n.1.0]alkanes, explaining the observed experimental selectivities. nih.gov These calculations showed how hyperconjugative interactions with the cyclopropane (B1198618) ring activate specific C-H bonds. nih.gov Furthermore, in gold(I)-catalyzed cyclizations, DFT methods were benchmarked against higher-level DLPNO-CCSD(T) energies to ensure the accuracy of the calculated energies, with B3LYP-D3 and M06-D3 functionals being identified as the most accurate for this purpose. researchgate.net

Calculated Activation Energies for Isomerizations of C8H13+ Systems orientjchem.org
Conversion StepActivation Energy (kcal/mol)
Iso-II to Iso-III13.16
Iso-III to Iso-IV17.73
Iso-IV to Iso-V21.54
Iso-V to Iso-VI36.15

Multiconfigurational Methods for Excited State Chemistry (Referenced for related systems)

While specific multiconfigurational studies on bicyclo[5.1.0]oct-2-ene are not prevalent in the searched literature, these methods are crucial for understanding the photochemistry of related bicyclic and unsaturated systems. Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are essential for describing electronic excited states, especially in regions of the potential energy surface where electronic states are close in energy, such as near conical intersections. nih.govresearchgate.net

For instance, a theoretical study on the photochemistry of bicyclo[4.1.0]hept-2-ene employed the CASSCF/MP2 method to investigate its behavior upon direct photolysis. researchgate.net This study mapped the ground and excited state reaction pathways and identified conical intersections that facilitate radiationless decay from the first excited singlet state (S1) to the ground state (S0). researchgate.net Such methodologies would be equally applicable to unraveling the photochemical reaction mechanisms of this compound, predicting photoproducts, and understanding their formation pathways. umich.edu The development of methods like active learning configuration interaction (ALCI) is making these computationally expensive calculations more accessible for larger systems. core.ac.uk

Analysis of Electronic Structure and Bonding using Quantum Chemical Topology (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for interpreting wavefunctions obtained from quantum chemical calculations, providing insights into chemical bonding and electronic structure. nih.govscience.gov

In a mechanistic study of the formation of trans-fused bicyclo[5.1.0]octanes via gold(I)-catalyzed cyclization, a combination of DFT, QTAIM, and NBO analysis was used to re-examine the nature of the cyclopropyl (B3062369) gold(I) carbene-type intermediates. researchgate.net This combined approach confirmed the formation of distinct intermediates with either carbenic or carbocationic character. researchgate.net NBO analysis, specifically the calculation of Natural Population Analysis (NPA) charges, helped to visualize the charge distribution in these intermediates. researchgate.net QTAIM analysis can further elucidate the nature of bonding interactions by examining the properties of the electron density at bond critical points. nih.govmdpi-res.com

Potential Energy Surface Mapping for Mechanistic Understanding

Mapping the Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a comprehensive picture of a chemical reaction. longdom.orglibretexts.org A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.orgescholarship.org

For rearrangements of bicyclic systems, mapping the PES is crucial for understanding the reaction mechanism. For example, in the ruthenium-catalyzed bicyclization of enynes, DFT calculations were used to map the stationary points on the PES, providing a diagram of the energies and stereochemical features of the various intermediates and transition states. acs.org Similarly, in the study of the Cope rearrangement of related systems like 1,2,6-heptatriene, the PES was investigated to understand whether the reaction proceeds through a concerted or stepwise mechanism, revealing bifurcations on the surface where a single transition state can lead to multiple products. nih.gov Such detailed mapping is essential for fully comprehending the complex isomerization and rearrangement reactions that bicyclo[5.1.0]octene and its derivatives can undergo.

Synthetic Utility and Applications of Bicyclo 5.1.0 Oct 2 Ene in Complex Chemical Synthesis

Role as Versatile Building Blocks for Intricate Molecular Architectures

Bicyclo[5.1.0]oct-2-ene and its derivatives are esteemed as versatile building blocks in the field of organic synthesis, enabling the construction of complex and intricate molecular architectures. ufl.edu The defining structural feature of this class of compounds is a strained cyclopropane (B1198618) ring fused to a seven-membered ring, a combination that imparts unique reactivity and facilitates a diverse array of chemical transformations. The inherent ring strain within the molecule can be strategically harnessed and released to assemble more elaborate polycyclic systems.

A key example of its utility is in the generation of molecular complexity from relatively simple starting materials like cyclooctatetraene (B1213319). researchgate.net Through a sequence of reactions, cyclooctatetraene can be converted into N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide, which serves as a pivotal intermediate for further chemical elaboration. researchgate.netnih.gov The synthetic potential is further expanded through organometallic chemistry; for instance, the addition of various nucleophiles to (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations typically proceeds by attacking the dienyl terminus. researchgate.net This reaction yields 6-substituted (bicyclo[5.1.0]octa-2,4-diene)iron complexes, which can subsequently be decomplexed to afford substituted bicyclo[5.1.0]octadienes, showcasing the scaffold's role in the generation of diverse molecular structures. researchgate.net

Applications in Natural Product Total Synthesis and Analog Preparation

The bicyclo[5.1.0]octane framework has proven to be instrumental in the synthesis of conformationally restricted retinoid analogs. A prominent illustration of this is the synthesis of 11-cis-locked bicyclo[5.1.0]octanyl retinal. columbia.edu Retinoids, a class of compounds related to vitamin A, are vital for vision and a multitude of other biological processes, with their biological activity being highly contingent on the specific geometry of their polyene chain. organic-chemistry.org By integrating the bicyclo[5.1.0]octane ring system into the retinoid structure, the 11-cis double bond of retinal becomes conformationally locked. This structural constraint provides a powerful molecular tool for investigating the steric limitations of the binding pocket within the visual pigment rhodopsin. researchgate.net

A critical transformation in one reported pathway involves a Wittig-type olefination of a bicyclic ketone with a phosphonium (B103445) salt derived from β-cyclocitral. columbia.edu An alternative approach employs a Horner-Wadsworth-Emmons reaction to construct the carbon skeleton. nih.gov The final retinoid analogs are achieved after subsequent reduction and oxidation steps. columbia.edu The enantiomers of the final product were successfully separated by HPLC. Subsequent biochemical studies involving incubation with bovine opsin demonstrated that only one of the enantiomers binds to the protein, a finding that underscores the stringent stereochemical demands of the protein's binding site. columbia.eduresearchgate.net

Interactive Table: Key Intermediates and Reagents in Retinoid Analog Synthesis A representative synthetic sequence for the preparation of 11-cis-locked bicyclo[5.1.0]octanyl retinal.

StepStarting MaterialReagent(s)Product
14-Acetoxy-2-cycloheptenoneDiethyl (1-cyanoethyl)phosphonate, NaH(E/Z)-2-(4-Acetoxycyclohept-2-enylidene)propanenitrile
2(E/Z)-2-(4-Acetoxycyclohept-2-enylidene)propanenitrileK₂CO₃, MeOH(E)-2-(4-Hydroxycyclohept-2-en-1-ylidene)propanenitrile
3(E)-2-(4-Hydroxycyclohept-2-en-1-ylidene)propanenitrileDiisobutylaluminum hydride (DIBAL-H)(E)-2-(4-Hydroxycyclohept-2-en-1-ylidene)propanal
4Bicyclic ketone intermediateβ-cyclocitral triphenylphosphonium bromide, KHMDS6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-one
5Acetonitrile derivativeDiisobutylaluminum hydride (DIBAL-H)11-cis-locked bicyclo[5.1.0]octanyl retinal

The bicyclo[5.1.0]octane skeleton also serves as a valuable scaffold for the synthesis of functionalized aminopolyols, which are also referred to as aminocyclitols. These compounds garner significant interest owing to their potential biological activities. A notable synthetic achievement in this area is the preparation of a series of eight stereoisomeric N-(tetrahydroxy bicyclo[5.1.0]oct-2S*-yl)phthalimides. nih.gov These complex molecules were synthesized in a concise sequence of one to four steps, starting from N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide, a compound that is readily accessible from cyclooctatetraene. nih.gov

The synthetic strategy involves the dihydroxylation of the diene system, which is then followed by epoxidation and subsequent hydrolysis of the resulting epoxide. The stereochemical course of these reactions gives rise to a diverse array of stereoisomeric aminopolyols. The precise three-dimensional structures of these isomers were unequivocally established through the use of NMR spectroscopy and X-ray crystallography. nih.gov This reaction sequence demonstrates the efficient generation of considerable molecular complexity from a simple, readily available starting material. researchgate.net

Table: Synthesis of Aminopolyol Scaffolds

Starting MaterialKey Transformation(s)Product Class
N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimideDihydroxylation, Epoxidation, HydrolysisN-(tetrahydroxy bicyclo[5.1.0]oct-2S*-yl)phthalimides

An interesting observation during these synthetic studies was that the hydrolysis of certain epoxydiol intermediates led to unexpected ring contraction and enlargement reactions. nih.gov The synthesized aminopolyols and their corresponding free amines were evaluated for their potential to inhibit β-glucosidase; however, they were found to be inactive at concentrations below 100 μM. nih.gov

Derivatization for Specific Chemical Transformations and Scaffold Diversification

The this compound scaffold is amenable to a wide range of derivatizations, enabling specific chemical transformations and leading to a diverse collection of molecular architectures. The concurrent presence of an alkene and a cyclopropane ring within the structure allows for selective functionalization. For example, the double bond can be targeted in reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation to introduce new functional groups with a high degree of stereochemical control.

The cyclopropane ring is also a site of versatile reactivity, capable of participating in ring-opening reactions that can be initiated by thermal, photochemical, or transition-metal-catalyzed conditions. These reactions can result in the formation of seven- or eight-membered rings, or they can proceed through transannular cyclizations to yield even more complex polycyclic systems. For example, chemical studies on lathyrane diterpenes, which can feature a bicyclo[5.1.0]octane core, have revealed that transannular reactions are a common consequence of derivatization. uni-konstanz.de

The strategic introduction of functional groups at various positions on the this compound ring system solidifies its role as a versatile scaffold for chemical diversification. For instance, the synthesis of (1SR,7RS)-1-(5-amino-2-fluoro-phenyl)-5-oxa-2-aza-bicyclo[5.1.0]octane-3-thione demonstrates the successful incorporation of both aromatic and heterocyclic moieties onto the bicyclic framework. google.com This derivatized scaffold can then serve as a platform for further coupling reactions to construct more elaborate molecules with potential applications in pharmaceuticals. google.com The capacity for controlled functionalization of this scaffold makes it an invaluable tool in medicinal chemistry and drug discovery, facilitating the creation of libraries containing structurally diverse compounds. nih.govrsc.orgrsc.org

Q & A

Q. How to statistically analyze conflicting kinetic data for this compound reactions?

  • Methodological Answer : Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity). For example, discrepancies in activation energies (Δ‡H) from Huybrechts (1980) vs. Van Mele (1986) may arise from solvent effects; re-analyze data using Bayesian statistics to quantify uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.